molecular formula C12H16O3 B13810829 Isobutyl phenoxyacetate CAS No. 5432-66-6

Isobutyl phenoxyacetate

Cat. No.: B13810829
CAS No.: 5432-66-6
M. Wt: 208.25 g/mol
InChI Key: YTQQLZPYNUPPNM-UHFFFAOYSA-N
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Description

Isobutyl phenoxyacetate: is an organic compound with the molecular formula C12H16O3. It is an ester formed from isobutyl alcohol and phenoxyacetic acid. This compound is known for its pleasant floral fragrance, making it a valuable ingredient in the perfume and flavor industries .

Preparation Methods

Synthetic Routes and Reaction Conditions: Isobutyl phenoxyacetate can be synthesized through the esterification reaction between isobutyl alcohol and phenoxyacetic acid. The reaction typically requires an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, and is carried out under reflux conditions to drive the reaction to completion. The reaction can be represented as follows:

Phenoxyacetic acid+Isobutyl alcoholIsobutyl phenoxyacetate+Water\text{Phenoxyacetic acid} + \text{Isobutyl alcohol} \rightarrow \text{this compound} + \text{Water} Phenoxyacetic acid+Isobutyl alcohol→Isobutyl phenoxyacetate+Water

Industrial Production Methods: In industrial settings, the production of this compound often involves the use of continuous reactors and distillation units to ensure high yield and purity. The process may also incorporate the use of ion exchange resins as catalysts to enhance the reaction rate and selectivity .

Chemical Reactions Analysis

Types of Reactions: Isobutyl phenoxyacetate undergoes various chemical reactions, including:

    Hydrolysis: In the presence of water and an acid or base catalyst, this compound can be hydrolyzed back to phenoxyacetic acid and isobutyl alcohol.

    Oxidation: The compound can undergo oxidation reactions, particularly at the isobutyl group, leading to the formation of carboxylic acids.

Common Reagents and Conditions:

    Hydrolysis: Acidic or basic conditions with water.

    Oxidation: Strong oxidizing agents such as potassium permanganate or chromic acid.

    Substitution: Electrophiles such as halogens or nitro groups in the presence of a Lewis acid catalyst.

Major Products:

    Hydrolysis: Phenoxyacetic acid and isobutyl alcohol.

    Oxidation: Carboxylic acids derived from the oxidation of the isobutyl group.

    Substitution: Various substituted phenoxyacetates depending on the electrophile used.

Scientific Research Applications

Isobutyl phenoxyacetate has several applications in scientific research and industry:

Mechanism of Action

The mechanism of action of isobutyl phenoxyacetate primarily involves its interaction with olfactory receptors in the nasal cavity, leading to the perception of its floral fragrance. The compound’s molecular structure allows it to bind to specific receptors, triggering a signal transduction pathway that results in the sensation of smell .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its combination of the isobutyl group and the phenoxyacetic acid moiety, which imparts a distinct floral fragrance. This makes it particularly valuable in the perfume industry, where it is used to create complex and appealing scents .

Properties

CAS No.

5432-66-6

Molecular Formula

C12H16O3

Molecular Weight

208.25 g/mol

IUPAC Name

2-methylpropyl 2-phenoxyacetate

InChI

InChI=1S/C12H16O3/c1-10(2)8-15-12(13)9-14-11-6-4-3-5-7-11/h3-7,10H,8-9H2,1-2H3

InChI Key

YTQQLZPYNUPPNM-UHFFFAOYSA-N

Canonical SMILES

CC(C)COC(=O)COC1=CC=CC=C1

Origin of Product

United States

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